molecular formula C15H10F2N2O2 B2450265 1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate CAS No. 1351586-56-5

1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate

Cat. No.: B2450265
CAS No.: 1351586-56-5
M. Wt: 288.254
InChI Key: XVCGLBIETPYGEP-UHFFFAOYSA-N
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Description

1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core substituted with a methyl group at the nitrogen atom and a 3,4-difluorobenzoate ester at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The nitrogen atom of the benzimidazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Esterification: The 5-position of the benzimidazole ring is functionalized with a 3,4-difluorobenzoate group through an esterification reaction. This can be done by reacting the benzimidazole derivative with 3,4-difluorobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2-yl 3,4-difluorobenzoate: Lacks the methyl group at the nitrogen atom.

    1-methyl-1H-benzo[d]imidazol-5-yl benzoate: Lacks the fluorine atoms on the benzoyl group.

    1-methyl-1H-benzo[d]imidazol-5-yl 4-fluorobenzoate: Has only one fluorine atom on the benzoyl group.

Uniqueness

1-methyl-1H-1,3-benzodiazol-5-yl 3,4-difluorobenzoate is unique due to the presence of both the methyl group on the nitrogen atom and the 3,4-difluorobenzoate ester at the 5-position. This combination of substituents can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c1-19-8-18-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11(16)12(17)6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCGLBIETPYGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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